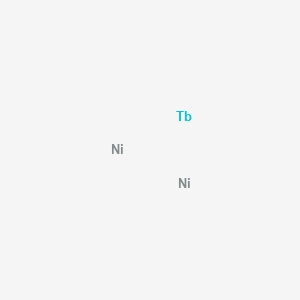
Nickel;terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel;terbium is a compound that combines the properties of nickel and terbium, two elements with unique characteristics Nickel is a transition metal known for its strength, corrosion resistance, and magnetic properties Terbium is a rare earth element with notable magnetic and luminescent properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel;terbium compounds can be synthesized using various methods, including sol-gel auto combustion and oxalate co-precipitation. The sol-gel auto combustion method involves the use of metal nitrates and organic fuels, which undergo combustion to form the desired compound . The oxalate co-precipitation method involves the reaction of nickel and terbium salts with oxalic acid, resulting in the formation of a precipitate that is then calcined to obtain the final product .
Industrial Production Methods: Industrial production of this compound compounds typically involves large-scale synthesis using the aforementioned methods. The sol-gel auto combustion method is favored for its simplicity and cost-effectiveness, while the oxalate co-precipitation method is preferred for its ability to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Nickel;terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, this compound oxide can participate in oxidation-reduction reactions, where terbium ions can change their oxidation state .
Common Reagents and Conditions: Common reagents used in reactions involving this compound compounds include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce this compound oxides, while reduction reactions can yield metallic nickel and terbium .
Scientific Research Applications
Nickel;terbium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which nickel;terbium compounds exert their effects involves the interaction of nickel and terbium ions with their molecular targets. In catalytic applications, the compound’s unique electronic structure facilitates the activation of reactants, leading to enhanced reaction rates . In biomedical applications, the magnetic properties of this compound compounds enable their use in imaging techniques, where they interact with magnetic fields to produce contrast .
Comparison with Similar Compounds
Nickel;terbium compounds can be compared with other similar compounds, such as nickel;gadolinium and nickel;dysprosium. These compounds share some properties, such as magnetic behavior, but differ in their specific applications and effectiveness:
Nickel;gadolinium: Known for its strong magnetic properties and used in magnetic refrigeration.
Nickel;dysprosium: Exhibits high coercivity and is used in permanent magnets.
This compound stands out due to its balanced combination of magnetic and luminescent properties, making it suitable for a broader range of applications .
Properties
CAS No. |
12035-69-7 |
|---|---|
Molecular Formula |
Ni2Tb |
Molecular Weight |
276.312 g/mol |
IUPAC Name |
nickel;terbium |
InChI |
InChI=1S/2Ni.Tb |
InChI Key |
WVNUETVOUKSYRD-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


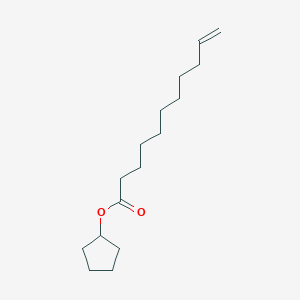
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
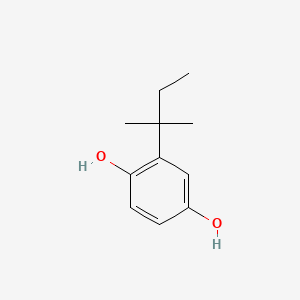
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
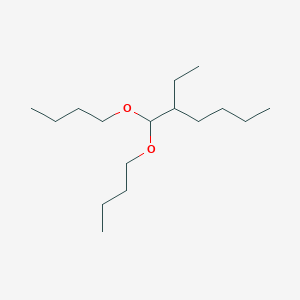
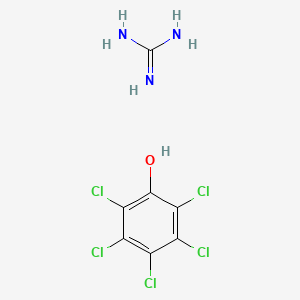

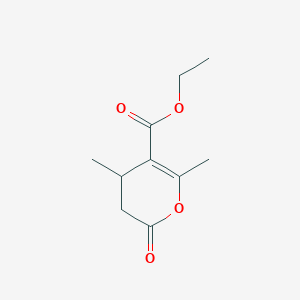
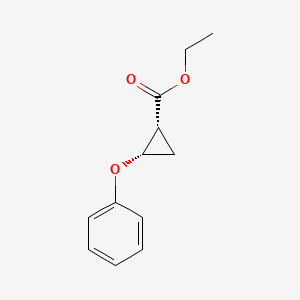
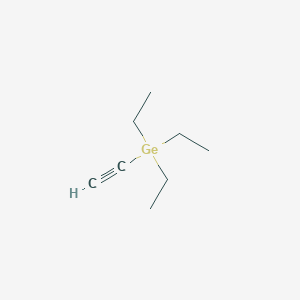
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
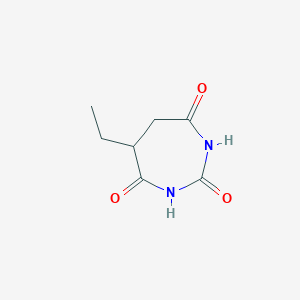
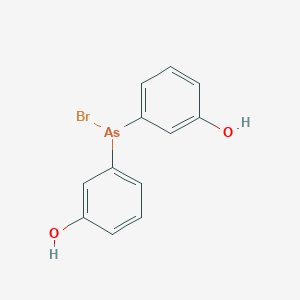
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
